molecular formula C8H13N3OS B180326 (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 185040-34-0

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No. B180326
M. Wt: 199.28 g/mol
InChI Key: QCDOUHFYODXAQJ-UHFFFAOYSA-N
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Description

“(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol”, also known as α-Ethyl-4-(methylthio)-5-pyrimidinemethanol, is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it, including an ethylamino group, a methylthio group, and a methanol group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 321.8±32.0 °C and a predicted density of 1.20±0.1 g/cm3 at 20 °C and 760 Torr. Its pKa is predicted to be 13.09±0.20 .

Scientific Research Applications

  • Parkinson's Disease Research : A study explored the synthesis of a PET agent, [11C]HG-10-102-01, which is derived from a compound structurally similar to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol. This agent shows potential for imaging LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

  • Antimicrobial Activity : Compounds containing the pyrimidine moiety, similar to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol, have been synthesized and evaluated for their antimicrobial properties. One such study found significant antimicrobial activity against Staphylococcus aureus (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).

  • Synthesis of Pyrimidine Derivatives : Research in the field of organic chemistry has focused on synthesizing various pyrimidine-annelated heterocycles, which have applications in medicinal chemistry and drug development. These compounds, including those similar to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol, have shown potential in various therapeutic applications (Majumdar, Das, & Jana, 1998).

  • Chemosensors for Metal Ions : Pyrimidine derivatives have been used in the synthesis of chemosensors for detecting metal ions. A study on naphthoquinone-based chemosensors demonstrated the potential of these compounds in molecular recognition and selective detection of specific metal ions (Gosavi-Mirkute et al., 2017).

  • Cancer Research : Several pyrimidine derivatives show promising anticancer activity. A study on novel pyrazole derivatives with pyrimidinone moieties, structurally related to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol, found these compounds to exhibit higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4,12H,3,5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDOUHFYODXAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442071
Record name 4-ethylamino-2-methylthio-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol

CAS RN

185040-34-0
Record name [4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185040-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethylamino-2-methylthio-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-ethylamino-2-methylthio-5-pyrimidinecarboxylate ethyl ester (8.93 g, 37.1 mmol) in 100 mL of tetrahydrofuran was added dropwise to a room temperature suspension of lithium aluminum hydride (2.30 g, 60.5 mmol) in 100 mL of tetrahydrofuran. After 10 minutes, the reaction was carefully quenched with 4.5 mL of water, 4.5 mL of 15% NaOH, and 16 mL of water, and the mixture was stirred for 1.5 hours. The white precipitate was removed by filtration washing with ethyl acetate. The filtrate was concentrated in vacuo and 1:1 hexane:ethyl acetate was added. The solids were collected to give 6.77 g (92%) of 4-ethylamino-2-methylthio-5-pyrimidinemethanol; mp 152°-156° C.
Quantity
8.93 g
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100 mL
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2.3 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate (19.5 g, 81.9 mmol) in anhydrous THF (100 mL) was added LiAlH4 (12.3 g, 327.6 mmol) in portions at 0° C. under N2 atmosphere. After stirring for 30 min, the reaction was quenched with water and then 2N aqueous NaOH as added. The suspension was filtered and the filtrate was concentrated to afford (4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol (15 g, 92.0% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.78 (s, 1 H), 6.74 (t, J=4.8 Hz, 1 H), 5.05 (t, J=5.2 Hz, 1 H), 4.26 (d, J=5.2 Hz, 2 H), 3.36 (m, 2 H), 2.37 (s, 3 H) 1.10 (m, 3 H).
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19.5 g
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reactant
Reaction Step One
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12.3 g
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
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(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
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(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
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(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Citations

For This Compound
1
Citations
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org

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